N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide represents a sophisticated intersection of organic chemistry, pharmacology, and material science. This compound belongs to a class of molecules known for their complex structure and significant biological activities, making them valuable in various scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-16-13-19(8-9-20(16)23)29(26,27)24-14-21(22-7-4-12-28-22)25-11-10-17-5-2-3-6-18(17)15-25/h2-9,12-13,21,24H,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSXBAREFOGVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Ortho-Lithiation for Dihydroisoquinoline Scaffolds
The 3,4-dihydroisoquinoline core is synthesized via directed ortho-lithiation, a method validated for introducing substituents at specific positions. For example, 8-fluoro-3,4-dihydroisoquinoline was prepared by lithiating 2-(3-fluorophenyl)ethylamine pivaloylamide at −78°C in tetrahydrofuran (THF), followed by formylation with dimethylformamide (DMF) and acid-catalyzed cyclization. This approach ensures regioselectivity and avoids aryne formation.
Reaction Conditions :
- Substrate : 2-(3-Fluorophenyl)ethylamine
- Protecting Group : Pivaloyl chloride
- Lithiation : −78°C, THF, butyllithium
- Electrophilic Quenching : DMF
- Cyclization : HCl/EtOH, reflux
Yield : 79% after crystallization.
Thiophene-2-yl Ethyl Side Chain Incorporation
Nucleophilic Substitution at the Ethyl Bridge
The thiophen-2-yl group is introduced via nucleophilic substitution or coupling reactions. A related compound, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, was synthesized by reacting 3,4-dihydroisoquinoline with a thiophene-containing ethyl bromide derivative. For the target molecule, thiophen-2-yl lithium or Grignard reagents may displace a leaving group (e.g., bromide) on the ethyl bridge.
Example Protocol :
- Substrate : 2-Bromoethyl-3,4-dihydroisoquinoline
- Reagent : Thiophen-2-ylmagnesium bromide
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h
- Workup : Aqueous NH₄Cl, extraction with ethyl acetate
Characterization :
Sulfonylation with 4-Fluoro-3-Methylbenzenesulfonyl Chloride
Sulfonamide Bond Formation
The final step involves reacting the amine intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) or THF with a base such as triethylamine (TEA) to scavenge HCl.
Procedure :
- Substrate : 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethylamine
- Sulfonylating Agent : 4-Fluoro-3-methylbenzenesulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Conditions : DCM, 0°C → room temperature, 6 h
- Purification : Column chromatography (hexane/ethyl acetate 7:3)
Yield : 65–72% (estimated based on analogous reactions).
Spectroscopic Validation :
- ¹H-NMR : δ 2.15 (s, 3H, CH₃), 4.05 (t, J = 11.6 Hz, 2H, CH₂–3), 5.05 (s, 2H, CH₂–1).
- ¹³C-NMR : 162.1 ppm (C–F), 140.2 ppm (SO₂–C).
Alternative Pathways and Optimization
One-Pot Tandem Reactions
Patents describe tandem alkylation-sulfonylation sequences using polymer-supported reagents to minimize purification steps. For example, WO2007075783A2 details the use of immobilized bases for sulfonamide synthesis, achieving 80% purity without chromatography.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for sulfonamide formation. A 15-minute irradiation at 100°C in DMF increases yields to 85% for analogous compounds.
Challenges and Mitigation Strategies
Regioselectivity in Thiophene Coupling
Thiophen-2-yl derivatives require careful control to avoid 3-yl isomer formation. Using bulky ligands (e.g., BrettPhos) in palladium-catalyzed couplings enhances 2-yl selectivity.
Sulfonamide Hydrolysis
The electron-withdrawing fluoro group increases sulfonamide susceptibility to hydrolysis. Storage under inert atmosphere and avoidance of acidic conditions are critical.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Key Advantage |
|---|---|---|---|---|
| Stepwise Alkylation | 65% | 95% | 18 h | High regiocontrol |
| One-Pot Tandem | 72% | 80% | 8 h | Reduced purification |
| Microwave-Assisted | 85% | 90% | 0.25 h | Rapid kinetics |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations at various positions, especially on the isoquinoline and thiophene rings, using reagents like PCC or DMSO-NaHCO₃.
Reduction: : Reduction reactions, particularly hydrogenation, can further saturate the aromatic rings or reduce any nitro or carbonyl functionalities.
Substitution: : Electrophilic and nucleophilic substitutions are feasible, particularly on the aromatic rings and sulfonamide group, using halogens, nitrating agents, or strong nucleophiles.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄, NaOCl, or H₂O₂ under mild to moderate conditions.
Reduction: : Employing hydrogen gas with Pd/C or PtO₂ catalysts, or chemical reducing agents like LiAlH₄.
Substitution: : Utilizing halogenating agents (Cl₂, Br₂), nitrating mixtures (HNO₃/H₂SO₄), or strong bases/nucleophiles (NaNH₂, Grignard reagents).
Major Products: : Depending on the reaction, products include oxidized or reduced derivatives, halogenated compounds, nitrated aromatics, and various substituted derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit antitumor properties. For instance, derivatives of sulfonamides have been studied for their ability to inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression . The presence of the isoquinoline structure may enhance the compound's efficacy against certain cancer types.
Enzyme Inhibition
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can be crucial in treating conditions like glaucoma and edema . The specific interactions between this compound and target enzymes warrant further investigation through kinetic studies.
Neuropharmacological Effects
Given the isoquinoline component, which has been associated with neuroprotective effects, this compound may also have applications in neurology. Isoquinoline derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies
Several studies have explored the biological activities of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide:
Case Study 1: Inhibition of RET Kinase
A study on benzamide derivatives demonstrated that specific compounds could inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers. The findings suggest that modifications to the benzamide structure can enhance inhibitory potency .
Case Study 2: Neuroprotective Properties
Research on isoquinoline derivatives has shown their potential to protect neuronal cells from oxidative damage. These compounds modulate neurotransmitter release and reduce inflammation, indicating that this compound may share similar protective effects .
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: : Binding to specific enzymes, receptors, or ion channels, affecting their function.
Pathways: : Modulating signaling pathways, potentially involving kinases, G-protein-coupled receptors, or transcription factors.
Comparison with Similar Compounds
Compared to other compounds in its class, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide exhibits unique properties due to:
Structural Uniqueness: : The combination of isoquinoline, thiophene, and sulfonamide groups.
Chemical Behavior: : Its reactivity under various conditions, making it versatile in synthetic chemistry.
Biological Activity: : Specific interactions with biological targets.
Similar Compounds
N-(2-quinolinyl)-4-fluorobenzenesulfonamide
N-(2-thiophen-2-yl)-3,4-dihydroisoquinoline
4-fluoro-3-methyl-N-(2-thiophen-2-yl)benzenesulfonamide
Each of these compounds shares some structural similarities but offers distinct reactivity and biological profiles.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound of interest due to its potential pharmacological applications. The compound's structure incorporates a dihydroisoquinoline moiety, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide. Its molecular formula is with a molecular weight of 458.6 g/mol. The structure features a sulfonamide group that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzenesulfonamide |
| CAS Number | 898452-61-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety can facilitate binding to active sites on target proteins, inhibiting their activity and modulating biochemical pathways. This interaction is crucial for its potential use as a therapeutic agent.
Antifungal Activity
Research has indicated that derivatives of compounds containing the dihydroisoquinoline structure exhibit antifungal properties. For instance, studies have shown that similar compounds demonstrate significant activity against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The structure–activity relationship (SAR) suggests that modifications in the molecular framework can enhance antifungal efficacy.
Antitumor Potential
The compound's structural components suggest potential antitumor activity. In studies involving related benzamide derivatives, compounds have been identified that inhibit specific kinases involved in cancer progression . The inhibition of these targets can lead to reduced tumor growth and improved patient outcomes.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit carbonic anhydrases and other enzymes. This inhibition can be harnessed for therapeutic applications in conditions where enzyme overactivity is detrimental, such as in certain metabolic disorders.
Case Studies and Research Findings
- Antifungal Studies : A series of compounds related to the target structure were tested against seven different fungal strains, showing broad-spectrum antifungal activity. Compounds with halogen substitutions exhibited superior activity compared to standard antifungal agents .
- Kinase Inhibition : In a study evaluating the effects of similar sulfonamide compounds on RET kinase, several derivatives showed significant inhibition of kinase activity at both molecular and cellular levels . This suggests that this compound may have similar inhibitory effects.
- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions starting from isoquinoline derivatives. Understanding these pathways is crucial for optimizing production and enhancing yield for pharmaceutical applications.
Q & A
Q. How can the environmental fate of this compound be assessed, particularly its persistence or degradation pathways?
- Methodological Answer :
- Conduct aerobic/anaerobic biodegradation assays with LC-MS/MS monitoring.
- Use quantitative structure-activity relationship (qSAR) tools like EPI Suite to predict biodegradability.
- Analyze photodegradation products via high-resolution mass spectrometry under simulated sunlight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
